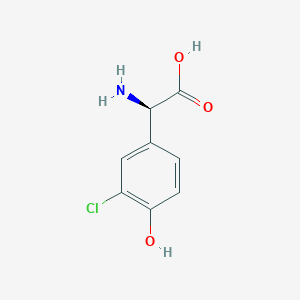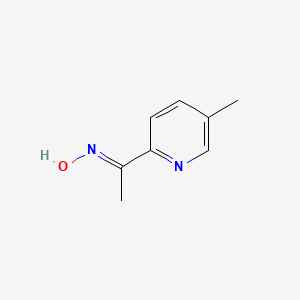
1-(5-Methylpyridin-2-YL)ethanoneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyridin-2-YL)ethanoneoxime is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an ethanone group and an oxime functional group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-YL)ethanoneoxime can be synthesized through several methods. One common approach involves the reaction of 1-(5-Methylpyridin-2-YL)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-2-YL)ethanoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methylpyridin-2-YL)ethanoneoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-YL)ethanoneoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating its biological effects.
Comparison with Similar Compounds
1-(5-Methylpyridin-2-YL)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Methyl-5-ethylpyridine: Similar pyridine derivative but with different substituents, leading to different chemical and biological properties.
5-Methyl-2-(tributylstannyl)pyridine: Contains a stannyl group, used in different synthetic applications.
Uniqueness: 1-(5-Methylpyridin-2-YL)ethanoneoxime is unique due to the presence of both the ethanone and oxime groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(NE)-N-[1-(5-methylpyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)7(2)10-11/h3-5,11H,1-2H3/b10-7+ |
InChI Key |
CHDGBRAUOQMXLA-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)/C(=N/O)/C |
Canonical SMILES |
CC1=CN=C(C=C1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


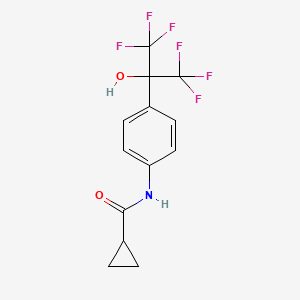
![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)

![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15235889.png)
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)

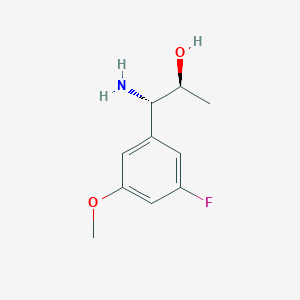
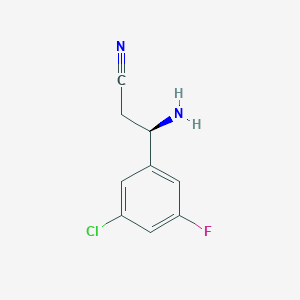


![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B15235960.png)

